molecular formula C14H10Br2O B1598340 2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone CAS No. 94512-73-9

2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B1598340
CAS No.: 94512-73-9
M. Wt: 354.04 g/mol
InChI Key: MHUAWTIXPZEHRL-UHFFFAOYSA-N
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Description

Chemical Structure and Synonyms The compound 2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone (CAS: 135-73-9) features a biphenyl core substituted with bromine atoms at both the 4 and 4' positions, coupled with a bromoacetyl group. It is also known by synonyms such as 4-(Bromoacetyl)biphenyl, 2-Bromo-4'-phenylacetophenone, and 1-(Biphenyl-4-yl)-2-bromoethanone .

Applications
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of α-ketothioamide derivatives (e.g., PHGDH inhibitors) and heterocyclic systems like pyrazoline-based PI3Kγ inhibitors . Its bromine substituents enhance reactivity in cross-coupling reactions, enabling the construction of complex pharmacophores.

Properties

IUPAC Name

2-bromo-1-[4-(4-bromophenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUAWTIXPZEHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390918
Record name 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94512-73-9
Record name 2-bromo-1-(4'-bromo-1,1'-biphenyl-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted biphenyl derivatives.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4’-bromo-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents/R-Groups Key Features Reference
2-Bromo-1-(4-hydroxyphenyl)ethanone -OH at phenyl ring Increased polarity; used in adrenaline-type drug synthesis
2-Bromo-1-(4-methoxyphenyl)ethanone -OCH₃ at phenyl ring Enhanced electron-donating effects; crystallizes in monoclinic system
1-([1,1′-Biphenyl]-4-yl)-2-morpholino-2-thioxoethanone (Compound 35) -S-morpholine replacing Br α-Ketothioamide derivative; 61% yield in synthesis; PHGDH inhibitor candidate
3-(3-{4'-Bromo-[1,1'-biphenyl]-4-yl}-3-oxo-1-phenylpropyl)-4-hydroxychromen-2-one Coumarin and propyl linker Anticoagulant activity (brodifacoum analogue)
(3-([1,1’-Biphenyl]-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone (3j) Pyrazoline-thiophene hybrid PI3Kγ inhibitor; demonstrates substituent-dependent bioactivity

Substituent Effects on Properties

  • Electron-Withdrawing Groups (Br, NO₂): Bromine atoms at the biphenyl positions increase molecular weight (MW = 354.06 g/mol) and reduce solubility in polar solvents compared to hydroxyl or methoxy analogues .
  • Electron-Donating Groups (OH, OCH₃): Improve solubility in aqueous media but lower thermal stability due to hydrogen bonding interactions .
  • Thioamide Derivatives: Replacement of bromine with thioamide groups (e.g., compound 35) enhances binding to enzyme active sites (e.g., PHGDH) via sulfur interactions .
Table 2: Reaction Yields for Selected Derivatives
Derivative Starting Material Yield Conditions Reference
1-(4-Nitrophenyl)-2-morpholino-2-thioxoethanone (34) 2-Bromo-1-(4-nitrophenyl)ethanone 47% Methanol recrystallization
1-([1,1′-Biphenyl]-4-yl)-2-morpholino-2-thioxoethanone (35) 1-([1,1′-Biphenyl]-4-yl)-2-bromoethanone 61% Silica gel chromatography
3-(4’-Bromo-[1,1’-biphenyl]-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl (3k) Bromoethanone + thiophene boronic acid Not reported Suzuki coupling

Physicochemical and Crystallographic Properties

Solubility and Stability

  • Hydroxyphenyl analogues show improved solubility in ethanol/water mixtures (e.g., ’s compound used in adrenaline drug synthesis) .

Crystallography

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone (): Asymmetric molecule with intermolecular O–H⋯O hydrogen bonds, forming a layered crystal structure .
  • 2-Bromo-1-(4-methoxyphenyl)ethanone (): Monoclinic crystal system (space group P2₁/c) with C–H⋯O interactions stabilizing the lattice .

Pharmaceutical Relevance

  • PHGDH Inhibitors: Thioamide derivatives (e.g., compound 35) show promise in cancer metabolism regulation .
  • Anticoagulants: Brodifacoum () shares the 4'-bromo-biphenyl motif, highlighting its role in targeting vitamin K epoxide reductase .

Material Science

  • The compound’s rigidity and bromine substituents make it a candidate for liquid crystals or polymer precursors via further functionalization .

Biological Activity

2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone, with the CAS number 94512-73-9, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone is C14_{14}H10_{10}Br2_{2}O, and it has a molecular weight of 354.04 g/mol. The compound features a bromo-substituted biphenyl moiety attached to an ethanone functional group, which contributes to its unique chemical properties.

Physical Properties

PropertyValue
Molecular Weight354.04 g/mol
Boiling PointNot available
SolubilityModerately soluble
Log P (octanol-water)4.04

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that brominated biphenyl derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some brominated compounds demonstrate activity against a range of bacterial and fungal pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism.

Case Studies

  • Anticancer Research : A study investigated the effects of brominated biphenyl derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways. The specific compound's IC50 values were reported in the range of micromolar concentrations, demonstrating potent activity against multiple cancer types .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of halogenated biphenyls, including 2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone. The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Enzyme Interaction Studies : Research on the inhibition of CYP enzymes revealed that this compound could selectively inhibit CYP1A2 and CYP2C19, which are involved in the metabolism of various drugs. This interaction suggests a potential for drug-drug interactions when co-administered with medications metabolized by these enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone
Reactant of Route 2
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